molecular formula C12H14ClF2NO2 B12063870 tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate

tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate

Cat. No.: B12063870
M. Wt: 277.69 g/mol
InChI Key: WQLYQVPAIUBLSC-UHFFFAOYSA-N
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Description

tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate: is an organic compound with the molecular formula C12H14ClF2NO2 It is a derivative of pyridine and contains both chloro and difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate typically involves the esterification of 6-chloro-2-(difluoromethyl)-3-pyridineacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of halogenated compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
  • tert-Butyl 2,2-Dichloroacetate
  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H14ClF2NO2

Molecular Weight

277.69 g/mol

IUPAC Name

tert-butyl 2-[6-chloro-2-(difluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C12H14ClF2NO2/c1-12(2,3)18-9(17)6-7-4-5-8(13)16-10(7)11(14)15/h4-5,11H,6H2,1-3H3

InChI Key

WQLYQVPAIUBLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(N=C(C=C1)Cl)C(F)F

Origin of Product

United States

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